N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide

Description

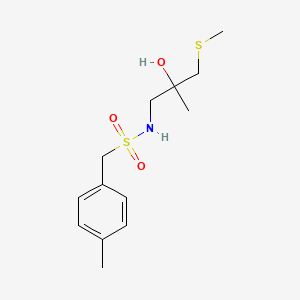

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide is a sulfonamide derivative characterized by a unique combination of functional groups. Its structure includes:

- A methanesulfonamide core, which is a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and receptor interactions.

- A p-tolyl group (para-methylphenyl), contributing hydrophobic and aromatic interactions.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S2/c1-11-4-6-12(7-5-11)8-19(16,17)14-9-13(2,15)10-18-3/h4-7,14-15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIHDRIBMTZIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-(p-tolyl)methanesulfonamide can be represented as follows:

- Molecular Formula : C12H17NO3S

- Molecular Weight : 257.34 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Pharmacological Properties

Research indicates that sulfonamide derivatives often exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Many sulfonamides are recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction.

- Anti-inflammatory Effects : Some studies suggest that compounds with sulfonamide moieties can exhibit anti-inflammatory effects by modulating inflammatory pathways.

- Antitumor Activity : Certain derivatives have shown promise in cancer research, potentially acting as inhibitors of tumor growth through various mechanisms.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to DNA synthesis and repair.

- Receptor Modulation : It could interact with various receptors in the body, affecting signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Reduction : Some studies indicate that similar compounds may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results showed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising potential for therapeutic applications.

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses effectively.

Antitumor Activity

Research involving cell lines indicated that this compound could inhibit cell proliferation in cancer models. The compound was found to induce apoptosis in treated cells, which was confirmed through flow cytometry analysis.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous sulfonamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonamide Core: Unlike BMY7378, which shares the methanesulfonamide group, the target compound lacks the spirodecane dione and piperazinyl moieties, likely reducing its α1-adrenoceptor affinity. However, the methylthio and hydroxy groups may confer distinct solubility or binding properties.

Biological Activity: While BMY7378, silodosin, and RS17053 are well-characterized α1-adrenoceptor antagonists , the target compound’s activity remains unstudied. Its structural complexity (hydroxy + methylthio) may target redox-sensitive systems or novel receptors.

Research Implications

The absence of direct pharmacological data for this compound underscores the need for further studies. Prioritized investigations could include:

- Synthesis Optimization : Leveraging methods from imidazole-based ligand synthesis (e.g., ’s thiomethyl-Schiff base protocol) .

- Receptor Profiling: Screening against α1-adrenoceptor subtypes or sulfur-binding targets (e.g., cysteine-rich ion channels).

- Comparative SAR Studies : Evaluating how methylthio and hydroxy substituents influence efficacy relative to BMY7378 or silodosin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.